molecular formula C15H17N5O B2699489 8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2189434-60-2

8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No. B2699489
CAS RN: 2189434-60-2
M. Wt: 283.335
InChI Key: RQMVNXQQMUHEGW-UHFFFAOYSA-N
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Description

8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug development. This compound belongs to the class of bicyclic azabicyclooctanes and has a unique structure that makes it a promising candidate for the development of novel drugs.

Scientific Research Applications

Mass Spectral Fragmentation and Synthesis

Mass Spectral Fragmentation of Bicyclic Compounds : Studies on compounds similar to 8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane have explored their mass spectral fragmentation behaviors. For instance, the fragmentation of 2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes under various ionization conditions revealed insights into the structural stability and reactive sites of bicyclic compounds (Xu & Zuo, 2003).

Synthesis of Azabicyclo Octane Derivatives : The efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its analogs from pyroglutamic acid highlights a methodology for creating substances with potential receptor affinity. This process involves amide activation and demonstrates the versatility of bicyclic structures in synthetic chemistry (Singh et al., 2007).

Structural and Conformational Analysis

Enantiomeric Bicyclic Pyrrolidine Derivatives : The synthesis of enantiomerically pure bicyclic pyrrolidine derivatives and their use in asymmetric syntheses underscores the importance of such compounds in creating chiral centers for chemical reactions. This research demonstrates the utility of bicyclic compounds in enhancing the selectivity and efficiency of synthetic pathways (Martens & Lübben, 1991).

Charge Transfer Rates through Bicyclic Compounds : Investigating the charge transfer rates through benzo-annulated bicyclo[2.2.2]octanes offers insights into the electronic properties of these structures. Such studies are crucial for understanding the electronic communication across bicyclic frameworks and their potential applications in molecular electronics (Goldsmith et al., 2008).

Catalysis and Asymmetric Synthesis

Catalytic Asymmetric Synthesis : The catalytic asymmetric synthesis of 8-oxabicyclooctanes through intermolecular [5+2] pyrylium cycloadditions highlights the role of bicyclic compounds in facilitating complex chemical transformations. This approach not only provides access to chiral bicyclic structures but also opens up new avenues for the synthesis of natural products and pharmacologically relevant molecules (Witten & Jacobsen, 2014).

properties

IUPAC Name

pyridin-2-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c21-15(14-3-1-2-6-16-14)20-11-4-5-12(20)10-13(9-11)19-8-7-17-18-19/h1-3,6-8,11-13H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMVNXQQMUHEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CC=N3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

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